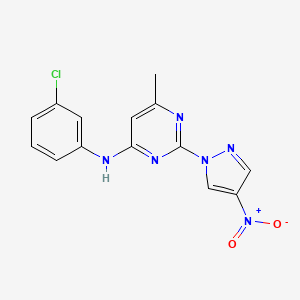

N-(3-chlorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN6O2/c1-9-5-13(18-11-4-2-3-10(15)6-11)19-14(17-9)20-8-12(7-16-20)21(22)23/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOQXXGZVOTRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Implications

The unique nitro-pyrazole substitution in this compound positions it as a promising candidate for:

Kinase Inhibition : Further evaluation against Src-family kinases or ABL1, leveraging structural similarities to compounds in .

Physicochemical Optimization : Comparative studies on solubility and bioavailability relative to sulfur- or oxazole-containing analogs.

Synthetic Methodology : Development of efficient nitration protocols to improve yields.

Q & A

Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or condensation reactions. A typical approach involves reacting a halogenated pyrimidine precursor (e.g., 4-chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine) with 3-chloroaniline under reflux conditions in ethanol or DMF. Catalytic bases like KCO enhance reactivity. For example, analogous syntheses achieved yields >80% by refluxing for 6–10 hours .

- Example Reaction Conditions :

| Precursor | Amine | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-pyrimidine | 3-Chloroaniline | Ethanol | KCO | 6 | 81 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- H/C NMR : Essential for confirming substituent positions and hydrogen environments. For example, H NMR detects aromatic protons (δ 7.2–8.5 ppm) and pyrazole NH signals (δ ~10 ppm) .

- HRMS (ESI-qTOF) : Validates molecular weight (e.g., [M+H] matching theoretical m/z within 2 ppm error) .

- X-ray Crystallography : Resolves bond lengths and angles, especially for nitro-group geometry and pyrimidine planarity. SHELX programs are standard for refinement .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays, as structurally similar pyrimidines show activity .

- Enzyme Inhibition : Target kinases or calcium-activated potassium channels (e.g., KCa2), given nitro-pyrazole motifs modulate ion channels .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate therapeutic potential .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines parameters like torsion angles and hydrogen-bonding networks. For example:

- Dihedral Angles : Pyrazole and pyrimidine rings may form angles ~12°–86°, affecting planarity and π-π stacking .

- Hydrogen Bonds : Intramolecular N–H⋯N bonds stabilize conformation (e.g., bond length ~2.1 Å) .

- Validation : Compare experimental vs. calculated powder XRD patterns to detect polymorphism .

Q. What strategies optimize reaction yields in the presence of electron-withdrawing groups (e.g., nitro)?

- Methodological Answer :

- Catalysis : Use Cu(I) salts (e.g., CuBr) to accelerate NAS with electron-deficient amines .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-substituted intermediates .

- Temperature Control : Prolonged reflux (8–12 hours) compensates for reduced nucleophilicity caused by nitro groups .

Q. How does the substitution pattern on the pyrimidine ring affect target binding affinity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Nitro Group : Enhances π-stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- 3-Chlorophenyl : Improves lipophilicity (clogP ~3.5), critical for membrane permeability .

- Pyrazole vs. Morpholine : Pyrazole’s nitro group increases hydrogen-bond acceptor capacity compared to morpholine derivatives, altering target selectivity .

- Example Data :

| Substituent | Target IC (nM) | logP |

|---|---|---|

| 4-Nitro-pyrazole | KCa2: 120 | 3.5 |

| Morpholine | KCa2: 280 | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.